molecular formula C20H16Cl3N3O4S B8366586 (S)-sertaconazole nitrate CAS No. 583057-52-7

(S)-sertaconazole nitrate

Cat. No.: B8366586
CAS No.: 583057-52-7
M. Wt: 500.8 g/mol
InChI Key: HAAITRDZHUANGT-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Sertaconazole nitrate is a single enantiomer of the benzothiophene-class antifungal agent, Sertaconazole. Provided for research applications, this compound is a valuable tool for investigating novel antifungal mechanisms and pathways. As a potent inhibitor of ergosterol synthesis, it functions by blocking the fungal cytochrome P450 enzyme 14α-demethylase. This inhibition disrupts the formation of a critical component of the fungal cell membrane . Beyond this primary fungistatic mechanism, this compound exhibits a unique fungicidal action attributed to its benzothiophene ring system. This structure acts as a sulfur analogue of tryptophan, enabling the compound to form pores in the fungal cell membrane. This action leads to a rapid efflux of cellular ATP and ions, causing a loss of homeostasis and fungal cell death . Research indicates Sertaconazole also possesses secondary antibacterial, anti-inflammatory, and antipruritic (anti-itch) properties, making it a compound of interest for broader dermatological and microbiological studies . The nitrate salt form enhances stability for research use. This product is supplied as a solid neat material and is intended for laboratory research use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

583057-52-7

Molecular Formula

C20H16Cl3N3O4S

Molecular Weight

500.8 g/mol

IUPAC Name

1-[(2S)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

InChI

InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4)/t19-;/m1./s1

InChI Key

HAAITRDZHUANGT-FSRHSHDFSA-N

SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

Overview of Azole Antifungal Agents in Mycological Research

Azole antifungal agents are a cornerstone in the management of fungal infections. researchgate.net They are classified as either imidazoles or triazoles based on the number of nitrogen atoms in the azole ring. nih.gov The primary mechanism of action for azoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. nih.govpatsnap.comjptcp.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govpatsnap.com By disrupting ergosterol synthesis, azoles compromise the integrity and function of the fungal cell membrane, leading to either the inhibition of fungal growth (fungistatic) or fungal cell death (fungicidal). chemicalbook.commdpi.com

The extensive use of azoles has unfortunately led to the emergence of drug-resistant fungal strains, posing a significant challenge in clinical practice. mdpi.com Research is actively focused on developing new azole derivatives and combination therapies to overcome these resistance mechanisms. jptcp.commdpi.commdpi.com

Evolution and Context of S Sertaconazole Nitrate in Antifungal Drug Development

The development of antifungal agents has seen significant milestones, with the first azole, benzimidazole, being reported in 1944. researchgate.net Sertaconazole (B158924) nitrate (B79036), an imidazole (B134444) derivative, was developed as a topical antifungal agent for skin and vaginal fungal infections. chemicalbook.com Its chemical structure, (±)-1-[2,4-dichloro-β-[(7-chlorobenzo[b]thien-3yl)methoxy]phenethyl]imidazole nitrate, features a benzothiophene (B83047) group which enhances its antifungal activity. chemicalbook.comnih.gov

A key distinguishing feature of sertaconazole is its dual mechanism of action. nih.gov In addition to inhibiting ergosterol (B1671047) synthesis, it directly binds to non-sterol lipids within the fungal cell membrane. nih.govchemicalbook.com This direct interaction disrupts membrane permeability, causing leakage of essential intracellular components like ATP and contributing to a direct fungicidal effect. chemicalbook.com This dual action makes it effective against a broad spectrum of fungi. patsnap.com

Research Trajectories and Academic Significance of S Sertaconazole Nitrate

Synthetic Pathways and Methodological Advancements in (S)-Sertaconazole Nitrate Production

The synthesis of sertaconazole has evolved from methods producing a racemic mixture—an equal blend of its (S) and (R) enantiomers—to more sophisticated, stereoselective routes that yield the desired (S)-enantiomer directly. wikidoc.orggoogle.com This progression reflects a broader trend in pharmaceutical manufacturing toward producing enantiopure drugs to enhance efficacy.

Key Reaction Steps and Intermediate Compounds

The core of sertaconazole synthesis involves the coupling of two primary molecular fragments. A common pathway involves the reaction of a racemic or enantiopure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol intermediate with a 7-chlorobenzo[b]thiophene (B1589383) derivative. google.comgoogle.com The final step is the formation of the nitrate salt.

An established synthetic route uses 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol and 3-bromomethyl-7-chlorobenzo[b]thiophene as the primary raw materials. google.comgoogle.com However, to produce (S)-sertaconazole specifically, an enantioselective approach is required. A significant advancement is the highly enantioselective synthesis of chiral β-heteroaryl amino alcohols through the asymmetric hydrogenation of α-N-heteroaryl ketones. researchgate.netrsc.org This reaction, often catalyzed by a ruthenium-diphosphine-diamine complex, can produce the chiral alcohol intermediate with high yield and excellent enantiomeric excess (ee), serving as a key building block for (S)-sertaconazole. researchgate.netrsc.org

Key intermediates in various synthetic routes are detailed in the table below.

Intermediate CompoundRole in SynthesisReference
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanolCore structure containing the imidazole (B134444) and dichlorophenyl groups. Used as a racemate or a single enantiomer. google.comgoogle.com
3-bromomethyl-7-chlorobenzo[b]thiopheneProvides the 7-chlorobenzo[b]thiophene moiety; reacts with the alcohol intermediate. google.comgoogle.com
7-chloro-3-methylbenzo[b]thiopheneA precursor for creating the reactive benzothiophene (B83047) intermediate. rcsi.science
Chiral β-heteroaryl amino alcoholsEnantiopure intermediates generated via asymmetric hydrogenation, enabling direct synthesis of the (S)-enantiomer. researchgate.netrsc.org

Process Optimization for Scalability in Pharmaceutical Synthesis

For large-scale production, synthetic routes must be efficient, safe, and cost-effective. Early laboratory-scale syntheses of sertaconazole employed reagents such as sodium hydride and solvents like hexamethylphosphoric triamide under inert gas protection. google.com These methods are often hazardous and difficult to scale up.

Methodological advancements have focused on overcoming these limitations. One significant improvement is the implementation of phase-transfer catalysis. google.compatsnap.com This technique uses a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride, to facilitate the reaction between reactants in a two-phase system (e.g., toluene (B28343) and water), avoiding the need for anhydrous conditions and hazardous reagents like sodium hydride. google.compatsnap.com This simplifies the procedure, reduces cost, and improves safety. google.com

Furthermore, the development of highly efficient enantioselective catalytic methods, such as the Ru-catalyzed asymmetric hydrogenation, represents a major leap in process optimization. rsc.org By generating the desired chiral intermediate directly, these methods can bypass the need for chiral resolution of a racemic mixture, a process that is often inefficient as it discards half of the product. Engineering of enzymes like ketoreductases for the enantioselective synthesis of chiral alcohol precursors is another advanced strategy being explored for azole antifungal production. rsc.org

Stereochemical Aspects and Chiral Purity of this compound

Sertaconazole's chemical structure includes a single asymmetric carbon atom, meaning it exists as two non-superimposable mirror images known as enantiomers: (R)-sertaconazole and (S)-sertaconazole. wikidoc.orggoogle.commediresonline.org While the commercially available drug is often a racemic mixture, the focus on the (S)-enantiomer is driven by the stereospecific nature of drug-receptor interactions. wikidoc.orgmediresonline.org

Enantiomeric Considerations and Their Analytical Resolution

The control and analysis of chiral drugs require effective analytical methods to separate and quantify the enantiomers. mediresonline.orgresearchgate.net For sertaconazole, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the primary method for enantiomeric resolution. mediresonline.orgresearchgate.net

Research has demonstrated successful separation of sertaconazole enantiomers using CSPs based on polysaccharide derivatives, such as Chiralpak IB and Chiralcel OD-H. mediresonline.orgresearchgate.net The separation mechanism relies on the differential interactions, including hydrogen bonding and π-π interactions, between each enantiomer and the chiral stationary phase. mediresonline.orgresearchgate.net The four aromatic rings and multiple electronegative atoms (nitrogen, oxygen, sulfur, chlorine) in the sertaconazole molecule contribute to these interactions, allowing for effective chiral discrimination. mediresonline.orgresearchgate.net

Studies have optimized HPLC conditions to achieve high resolution and selectivity in short analysis times. researchgate.netscispace.comcabidigitallibrary.org

ColumnMobile PhaseSelectivity (α)Resolution (Rs)Reference
Chiralpak IBn-hexane/2-propanol (80/20, v/v)2.776.14 mediresonline.orgresearchgate.net
Chiralcel OD-Hn-hexane/2-propanol (80/20, v/v)3.498.52 mediresonline.orgresearchgate.net
Lux i-Cellulose 5Normal Phase1.02 - 2.010.36 - 8.03 cabidigitallibrary.org
Lux i-Amylose-1Normal Phase1.02 - 2.010.36 - 8.03 cabidigitallibrary.org

Impact of Stereochemistry on Biological Activity within the Azole Class

The biological activity of azole antifungal agents stems from their ability to inhibit cytochrome P450-dependent 14α-lanosterol demethylase. google.comconicet.gov.ar This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. wikidoc.orgconicet.gov.ar Inhibition of this pathway disrupts membrane integrity, leading to the cessation of fungal growth. conicet.gov.ar

This enzyme-drug interaction is highly stereospecific. The three-dimensional arrangement of atoms in the drug molecule must be complementary to the topography of the enzyme's active site to ensure effective binding and inhibition. For chiral drugs like sertaconazole, it is common for one enantiomer (the eutomer) to exhibit significantly higher affinity for the target enzyme and thus possess greater therapeutic activity than the other enantiomer (the distomer). The development of enantioselective syntheses for azole intermediates underscores the importance of obtaining the specific, more active enantiomer. rsc.orgrsc.org While many azoles are marketed as racemic mixtures, the administration of a single, more potent enantiomer can offer a better therapeutic profile. researchgate.net

Ergosterol Biosynthesis Inhibition via Lanosterol (B1674476) 14α-Demethylase Disruption

The principal mechanism of action for this compound involves the targeted disruption of ergosterol biosynthesis, a critical pathway for fungal cell survival. patsnap.comnih.gov Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.comresearchgate.net Sertaconazole acts as a highly selective inhibitor of lanosterol 14α-demethylase, a fungal cytochrome P-450 enzyme (also known as CYP51 or Erg11p). nih.govdrugbank.comnih.govmdpi.com This enzyme is a crucial rate-limiting step in the conversion of lanosterol to ergosterol. patsnap.commdpi.comwikipedia.org By inhibiting this enzyme, sertaconazole effectively halts the production of ergosterol, initiating a cascade of events that compromise the fungal cell. nih.govnih.govdrugbank.com A study on Candida albicans demonstrated that sertaconazole inhibited ergosterol synthesis with an IC50 of 115 nmol/l. nih.gov

This compound, like other azole antifungals, interacts directly with the active site of lanosterol 14α-demethylase. nih.govnih.gov The imidazole moiety of the sertaconazole molecule coordinates with the heme iron atom at the core of the cytochrome P-450 enzyme. nih.gov This binding competitively inhibits the natural substrate, lanosterol, from accessing the enzyme's active site. nih.gov This highly specific interaction is responsible for the drug's potent inhibitory effect on the enzyme. nih.gov

The inhibition of lanosterol 14α-demethylase leads to a significant shift in the sterol profile of the fungal cell. The blockage of the ergosterol pathway results in the depletion of ergosterol and a concurrent accumulation of its precursor, lanosterol, and other toxic 14α-methylated sterol intermediates. patsnap.comnih.govdrugbank.comnih.govnih.gov The buildup of these abnormal sterols is a key factor in the fungistatic activity of azole antifungals. drugbank.comnih.gov

The dual effect of ergosterol depletion and toxic sterol accumulation has profound consequences for the fungal cell. The absence of ergosterol disrupts the normal packing of phospholipids (B1166683) in the cell membrane, leading to alterations in membrane fluidity and an increase in permeability. researchgate.netnih.govdrugbank.comnih.gov This structural disorganization impairs the function of membrane-bound enzymes and transport systems, disrupting crucial cellular processes like nutrient uptake. researchgate.netdrugbank.com

The accumulation of 14α-methylated sterols further exacerbates membrane stress and dysfunction. nih.govnih.gov Ultimately, the compromised membrane integrity leads to the leakage of essential intracellular components, such as ions and ATP, culminating in the cessation of growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect). patsnap.comnih.govnih.gov

Direct Fungal Membrane Interaction and Permeability Modulation

(S)-Sertaconazole is a lipophilic molecule, a property enhanced by the presence of a benzothiophene ring in its structure. patsnap.comnih.govconicet.gov.ar This lipophilicity facilitates its direct integration into the lipid bilayer of the fungal cell membrane. patsnap.comnih.gov At higher concentrations, sertaconazole has been shown to bind to non-sterol lipids within the membrane. nih.gov This interaction is distinct from its effect on ergosterol synthesis and represents a direct physical disruption of the membrane structure. The unique benzothiophene ring is thought to mimic tryptophan, which may enhance the molecule's ability to form pores in the fungal membrane. nih.gov

The insertion of sertaconazole molecules into the fungal membrane disrupts its normal structure and homeostasis. patsnap.comnih.gov This interference increases membrane permeability, independent of the effects of ergosterol depletion. nih.govnih.gov The compromised membrane is no longer able to effectively regulate the passage of substances, leading to the uncontrolled leakage of vital cytoplasmic contents, including ATP. nih.gov This direct damage to the membrane contributes to the rapid, dose-dependent fungicidal activity observed with sertaconazole. nih.gov

Ancillary Fungistatic and Fungicidal Mechanisms

This compound exhibits both fungistatic (growth-inhibiting) and fungicidal (kill-inducing) activities, the extent of which is often dose-dependent and varies between different fungal species. nih.govnih.gov Studies have demonstrated its effectiveness against dermatophytes like Trichophyton rubrum and yeasts such as Candida albicans. conicet.gov.arnih.gov

The primary mechanisms of ergosterol synthesis inhibition and direct membrane damage are the main drivers of these effects. The inhibition of ergosterol synthesis is largely responsible for the fungistatic action, while the direct membrane disruption at higher concentrations leads to a fungicidal outcome. drugbank.comnih.govconicet.gov.ar

Beyond these core mechanisms, other ancillary actions have been proposed. These may include the inhibition of endogenous respiration, interference with membrane phospholipids, and the inhibition of purine (B94841) uptake. nih.govdrugbank.comnih.gov Furthermore, sertaconazole has been noted to inhibit the transformation of yeast forms of Candida to their more invasive mycelial forms, a key step in the establishment of infection. nih.govdrugbank.comnih.gov It has also been shown to inhibit the adherence of Candida species to epithelial cells, which can help in preventing the initiation and recurrence of infections. patsnap.com

Data sourced from a study on 150 clinical isolates. MIC (Minimum Inhibitory Concentration) represents fungistatic activity. MFC (Minimum Fungicidal Concentration) represents fungicidal activity. nih.govnih.gov

Table of Compounds

Compound Name
This compound
Adenosine triphosphate (ATP)
Cholesterol
Eburicol
Econazole
Ergosterol
5-fluorocytosine
Fluconazole
Itraconazole
Ketoconazole
Lanosterol
Miconazole
NS398
Prostaglandin E2 (PGE2)
Tryptophan

Concentration-Dependent Activity Profiles

The antifungal activity of this compound is notably dependent on its concentration, exhibiting both fungistatic and fungicidal effects. nih.gov At lower concentrations, it primarily acts as a fungistatic agent, inhibiting the growth and replication of fungal cells. nih.gov However, at higher concentrations, it demonstrates fungicidal properties, leading to the direct killing of the fungal organisms. nih.gov This dual activity is a significant attribute of its therapeutic action.

The potency of sertaconazole is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in a significant reduction in the fungal population. Studies have demonstrated the potent activity of sertaconazole against a wide range of dermatophytes and Candida species.

One study evaluating 150 clinical isolates of dermatophytes, the causative agents of tinea pedis, reported the following geometric mean MIC and MFC values for sertaconazole nitrate nih.gov:

Fungus Species (Number of Isolates)Geometric Mean MIC (µg/mL)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MFC (µg/mL)MFC Range (µg/mL)MFC₅₀ (µg/mL)MFC₉₀ (µg/mL)
Trichophyton rubrum (100)0.190.02–160.2511.78≤0.03–>164>16
Trichophyton mentagrophytes (40)0.730.02–16184.760.12–>168>16
Epidermophyton floccosum (10)0.120.02–160.060.51.230.25–>1618
Overall (150)0.26 0.02–16 0.25 2 2.26 ≤0.03–>16 4 >16

These data illustrate that sertaconazole is effective at low concentrations against the most common dermatophytes. The fungicidal activity, indicated by the MFC values, is also observed at clinically achievable concentrations. nih.gov

Inhibition of Endogenous Respiration Pathways

Beyond its effects on the cell membrane, this compound is also proposed to inhibit endogenous respiration in fungal cells. drugbank.com The fungal respiratory chain, located in the inner mitochondrial membrane, is a critical pathway for energy production in the form of ATP. This process is essential for various cellular functions, including growth, replication, and pathogenesis.

Modulation of Phospholipid and Triglyceride Biosynthesis

This compound may also exert its antifungal effects by impairing the biosynthesis of phospholipids and triglycerides. drugbank.com Phospholipids are fundamental components of all cellular membranes, including the plasma membrane and the membranes of various organelles. They are crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins. Triglycerides are the primary form of energy storage in fungal cells.

The primary mechanism of azole antifungals, including sertaconazole, is the inhibition of lanosterol 14α-demethylase, an enzyme involved in the ergosterol biosynthesis pathway. drugbank.com This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disruption of sterol metabolism can indirectly affect the synthesis and organization of phospholipids within the fungal cell membrane, leading to increased permeability and dysfunction. While direct inhibition of specific enzymes in phospholipid and triglyceride biosynthesis by sertaconazole is not as well-documented, the interplay between sterol and lipid metabolism suggests that the antifungal's primary action has cascading effects on these crucial cellular components.

Inhibition of Purine Uptake in Fungal Cells

Another proposed mechanism of action for this compound is the inhibition of purine uptake in fungal cells. drugbank.com Purines are essential building blocks for the synthesis of nucleic acids (DNA and RNA) and are also vital for cellular energy in the form of ATP and GTP. Fungi can either synthesize purines de novo or salvage them from their environment through specific transporter proteins.

By inhibiting the uptake of external purines, sertaconazole could limit the availability of these essential molecules, thereby hindering fungal growth and proliferation, especially in environments where de novo synthesis is insufficient. The specific purine transporters that may be affected by sertaconazole have not been definitively identified in the available scientific literature. However, this potential mechanism highlights another avenue through which sertaconazole may exert its broad-spectrum antifungal activity.

Impact on Yeast-to-Mycelial Transformation

A key virulence factor for some pathogenic fungi, such as Candida albicans, is their ability to switch from a yeast-like form (blastospore) to a filamentous, mycelial form (hyphae). This dimorphic transition is crucial for tissue invasion and the formation of biofilms. This compound has been shown to inhibit this yeast-to-mycelial transformation. drugbank.com

The primary mechanism of ergosterol synthesis inhibition by sertaconazole plays a significant role in this process. Ergosterol is not only a structural component of the cell membrane but is also concentrated in specific membrane domains, known as lipid rafts, which are important signaling platforms. By depleting ergosterol, sertaconazole disrupts the function of these lipid rafts and the associated proteins that are involved in sensing environmental cues and initiating the signaling cascades that lead to hyphal formation. This inhibition of the dimorphic switch reduces the pathogenicity of the fungus and its ability to cause invasive infections.

Structure Activity Relationship Sar of S Sertaconazole Nitrate

Contribution of the Imidazole (B134444) Moiety to Antifungal Efficacy

The imidazole moiety is a cornerstone of the antifungal activity of (S)-sertaconazole nitrate (B79036), placing it within the well-established azole class of antifungal agents. drugbank.compatsnap.com The primary mechanism of action conferred by the imidazole ring is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. drugbank.comnih.gov This enzyme is a critical component in the biosynthetic pathway of ergosterol (B1671047), an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane. drugbank.compatsnap.com

By binding to the heme iron of the cytochrome P450 enzyme, the imidazole group effectively blocks the conversion of lanosterol to ergosterol. drugbank.com This disruption leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the fungal cell membrane. patsnap.com The consequence of this altered membrane composition is an increase in cellular permeability, leading to the leakage of essential intracellular components and ultimately inhibiting fungal growth and replication. drugbank.comnih.gov This targeted inhibition of a fungal-specific enzyme pathway contributes to the selective toxicity of sertaconazole (B158924) towards fungal cells over mammalian cells. patsnap.com

Role of the Benzothiophene (B83047) Group in Pharmacological Profile

A distinguishing feature of the (S)-sertaconazole nitrate structure is the presence of a benzothiophene ring, which is unique among imidazole antifungals and significantly enhances its pharmacological profile. wikipedia.orgchemicalbook.com This moiety contributes to both the antifungal potency and the topical retention characteristics of the compound.

Influence on Antifungal Potency

The benzothiophene group imparts a dual mechanism of action to sertaconazole, augmenting its antifungal efficacy beyond the capabilities of the imidazole moiety alone. chemicalbook.com In addition to inhibiting ergosterol synthesis, the benzothiophene ring, which is a sulfur analog of the indole ring found in the amino acid tryptophan, is capable of mimicking tryptophan. wikipedia.org This mimicry allows the molecule to interact directly with the fungal cell membrane, leading to the formation of pores. wikipedia.orgnih.gov

This direct membrane damage results in increased permeability and the leakage of vital intracellular components, such as ATP. wikipedia.orgchemicalbook.com The loss of ATP contributes to a rapid fungicidal effect, complementing the fungistatic action of ergosterol synthesis inhibition. wikipedia.orgchemicalbook.com This dual action makes sertaconazole effective against a broad spectrum of fungi. patsnap.com

Effects on Topical Retention Characteristics

The benzothiophene group also plays a crucial role in the pharmacokinetic properties of this compound, particularly its suitability for topical application. This moiety confers a highly lipophilic nature to the molecule. chemicalbook.comnih.gov This increased lipophilicity enhances the absorption and retention of the compound within the stratum corneum, the outermost layer of the skin. chemicalbook.comnih.gov

Pharmacokinetic studies have demonstrated that after topical application, sertaconazole is retained in the skin at high concentrations without significant systemic absorption. chemicalbook.com This prolonged dermal retention is advantageous for treating superficial fungal infections, as it ensures a sustained therapeutic effect at the site of infection. nih.gov

Halogen Substitutions and Their Influence on Biological Activity

The strategic placement of chlorine atoms on the this compound molecule further refines its biological activity, impacting its antifungal spectrum and potency against specific microbial genera.

Impact of Chlorine Atoms on Antifungal Spectrum

This compound possesses three chlorine atoms in its structure. The substitution of two of these chlorine atoms is on the benzothiophene ring. chemicalbook.com This specific halogenation pattern is credited with broadening the antifungal spectrum of sertaconazole relative to other azole antifungals. chemicalbook.com This expanded spectrum includes not only common dermatophytes and yeasts but also opportunistic filamentous fungi. nih.gov

Preclinical Pharmacological Investigations of S Sertaconazole Nitrate

In Vitro Antimicrobial Spectrum and Potency

(S)-Sertaconazole nitrate (B79036) exhibits both fungistatic and fungicidal properties, depending on the concentration and the susceptibility of the organism. Its primary mechanism of action involves the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. At higher concentrations, it is believed to directly damage the fungal cell membrane, leading to cell death.

(S)-Sertaconazole nitrate has shown potent in vitro activity against a wide array of dermatophytes, the fungi responsible for common cutaneous mycoses. Studies have consistently demonstrated its efficacy against clinically relevant species of Trichophyton, Epidermophyton, and Microsporum.

Table 1: In Vitro Activity of this compound Against Dermatophytes

Organism Number of Isolates MIC Range (μg/mL) Geometric Mean MIC (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL)
Trichophyton rubrum 150 - 0.19 - -
Trichophyton mentagrophytes 150 - 0.73 - -
Epidermophyton floccosum 150 - 0.12 - -
Trichophyton tonsurans Not Specified - 0.13 - -
Microsporum canis Not Specified - 0.19 - -
Microsporum audouinii Not Specified - 0.59 - -
Overall (309 isolates) 309 0.01-8 0.21 0.25 1

This compound has demonstrated a broad spectrum of activity against various pathogenic yeasts. nih.govnih.gov Its efficacy against Candida species, the most common cause of opportunistic fungal infections, is well-documented. In studies involving various Candida species, the MIC90 values for (S)-sertaconazole were reported to be in the range of ≤ 0.1 to 4 μg/mL. nih.gov For specific species, the MIC90 has been reported as 0.06 μg/mL for C. albicans, 0.25 μg/mL for C. glabrata and C. parapsilosis, 1 μg/mL for C. krusei, and 2 μg/mL for C. tropicalis. nih.gov

The compound is also active against Cryptococcus neoformans, with reported MIC values for fungistatic activity against yeasts, including Cryptococcus, ranging from 0.35 to 5.04 μg/mL. nih.gov

The in vitro activity of (S)-sertaconazole against Malassezia furfur, a yeast implicated in pityriasis versicolor and seborrheic dermatitis, is influenced by the lipid content of the culture medium. One study found that the MIC values were significantly higher in lipid-rich media, which are necessary for the growth of this lipophilic yeast.

Table 2: In Vitro Activity of this compound Against Yeasts

Organism MIC Range (μg/mL) MIC90 (μg/mL)
Candida albicans - 0.06
Candida glabrata - 0.25
Candida parapsilosis - 0.25
Candida krusei - 1
Candida tropicalis - 2
Cryptococcus neoformans 0.35 - 5.04 Not Reported
Malassezia furfur Highly variable with culture medium Not Reported

Preclinical studies have indicated that (S)-sertaconazole is effective against opportunistic filamentous fungi. nih.govnih.gov Its antifungal spectrum includes activity against Aspergillus species, Scedosporium species, and Scopulariopsis species. nih.gov

One study reported that the MIC values for fungistatic activity against opportunistic filamentous fungi, including Aspergillus, were between 0.24 and 2 μg/mL. nih.gov While specific MIC data for different Aspergillus species are limited in the available literature, the general activity falls within this range.

In addition to its antifungal properties, this compound has demonstrated antibacterial activity, particularly against Gram-positive cocci. nih.govnih.gov This dual action can be beneficial in mixed fungal and bacterial infections. The spectrum of activity includes clinically relevant bacteria such as Streptococcus and Staphylococcus species. One study reported a geometric MIC of 0.88 μg/mL for (S)-sertaconazole against 21 isolates of Gram-positive bacteria. researchgate.net

Preclinical in vitro studies have indicated that (S)-sertaconazole possesses activity against the protozoan Trichomonas vaginalis, the causative agent of trichomoniasis. nih.gov While the activity has been confirmed in the scientific literature, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC) values for (S)-sertaconazole against T. vaginalis are not widely available in published studies.

Several in vitro studies have compared the efficacy of (S)-sertaconazole with other commonly used azole antifungals. These studies generally indicate that (S)-sertaconazole has comparable or, in some cases, superior potency against a range of fungal pathogens.

In a study of dermatophyte isolates with reduced susceptibility to fluconazole, (S)-sertaconazole maintained significant activity, with a geometric mean MIC of 0.41 μg/mL against 114 such isolates. karger.com For yeasts, the MIC90 values of (S)-sertaconazole (≤ 0.1 to 4 μg/mL) were found to be favorable when compared to fluconazole (0.1 to >100 μg/mL) against a variety of Candida species. nih.gov

When tested against pathogenic vaginal yeast isolates, (S)-sertaconazole was found to be one of the most active agents, with particularly noteworthy activity against C. glabrata when compared to fluconazole, ketoconazole, fenticonazole, clotrimazole, and itraconazole. nih.gov

Evaluation of Activity Against Fungal Spore Forms

This compound has demonstrated significant activity against the resting spore forms of various fungi, which are often implicated in the recurrence of dermatomycoses. researchgate.netmdedge.com In vitro studies utilizing microplate laser nephelometry have been conducted to quantify the sporicidal effects of this compound. These investigations targeted the microconidia of Trichophyton species, chlamydospores of Epidermophyton floccosum, blastospores of Candida albicans, and conidia of Scopulariopsis brevicaulis. researchgate.netmdedge.com

The results indicated that this compound effectively inhibits the growth of dermatophytes, yeasts, and molds from their spore forms. researchgate.net Its activity was particularly high against several species of Trichophyton. mdedge.com Further studies using infected three-dimensional full skin models confirmed that this compound could reduce the growth of fungal and yeast spores over a 72-hour period in the presence of human cells. researchgate.netmdedge.com This sporicidal action suggests a potential advantage in managing persistent and recurring fungal infections by targeting the resilient spore structures. researchgate.netmdedge.com

Table 1: In Vitro Sporicidal Activity of this compound (IC₅₀)

Fungal Species Spore Form Average IC₅₀ (µg/mL)
Trichophyton soudanense Microconidia 0.0014
Trichophyton indotineae Microconidia 0.0018
Trichophyton rubrum Microconidia 0.0028
Epidermophyton floccosum Chlamydospores Data not specified
Candida albicans Blastospores Data not specified
Scopulariopsis brevicaulis Conidia Data not specified

Data sourced from studies on the sporicidal effects of sertaconazole (B158924) nitrate. mdedge.com

Preclinical Efficacy Assessment in Animal Models

Preclinical evaluations in murine models have provided insights into the therapeutic potential of this compound, particularly concerning the inflammatory and pruritic symptoms associated with cutaneous mycoses. In vivo studies have demonstrated that this compound possesses anti-inflammatory activity. For instance, it was shown to reduce irritant dermatitis in a murine ear edema model.

The efficacy of this compound has been assessed in guinea pig models of dermatophytosis, which are standard models for preclinical antifungal testing. In a study of experimental dermatomycosis caused by Trichophyton mentagrophytes, the therapeutic effect of a 2% this compound cream was compared with a 2% miconazole cream. banglajol.info

The evaluation was based on clinical parameters, such as the degree of alopecia and lesion severity, and on microbiological healing, determined by the recovery of the fungus from the infected site. banglajol.info When the creams were applied for a 12-day period, both this compound and miconazole showed excellent and comparable therapeutic effects. However, in a shorter treatment course of 3 days, the this compound cream demonstrated a greater therapeutic effect than the miconazole cream, as evidenced by more significant improvement in clinical symptoms and higher rates of microbiological cure. banglajol.info

Table 2: Comparative Efficacy of 2% this compound (SZ) vs. 2% Miconazole (MZ) in a Guinea Pig Dermatophytosis Model

Treatment Duration Outcome Parameter This compound (SZ) Miconazole (MZ)
12 Days Therapeutic Effect Excellent Excellent (Similar to SZ)
3 Days Therapeutic Effect Greater Therapeutic Effect Less Effective than SZ
3 Days Clinical Symptoms Greater Improvement Less Improvement
3 Days Microbiological Healing Higher Rate Lower Rate

Based on a study of experimental dermatophytosis caused by T. mentagrophytes. banglajol.info

The preclinical efficacy of this compound has been established in animal models of vaginal candidiasis. Experimental studies in mice with induced vaginal candidiasis showed that a 2% this compound cream was more active than a 2% miconazole cream. researchgate.net

In other research using a rat model of vaginal candidiasis, the efficacy of a novel this compound mucoadhesive liposomal gel was evaluated. fda.govnih.gov This formulation was developed to provide localized and sustained drug delivery. The in vivo study revealed that the mucoadhesive liposomal gel led to a significant reduction in the microbial count of Candida in the vaginal tissue. fda.gov Furthermore, it resulted in a subsequent reduction in inflammatory responses and was associated with the lowest degree of histopathological changes when compared to a conventional this compound gel. fda.gov

Preclinical Pharmacokinetic Profiles of this compound

Preclinical pharmacokinetic studies in animal models have characterized the disposition and retention of this compound in the skin. A key finding from these studies is that the compound exhibits excellent dermal penetration without significant systemic absorption. This characteristic is attributed to the lipophilic nature of the (S)-sertaconazole molecule, which includes a benzothiophene (B83047) moiety. This chemical feature enhances its absorption into and retention within the epidermis.

Studies in rat models have shown that (S)-sertaconazole is retained in the skin for an extended period. This prolonged retention creates an "epidermal reservoir effect," which contributes to its sustained antifungal activity after application.

In vitro studies using porcine ear skin, a model that is anatomically and physiologically similar to human skin, have been employed to compare the dermal delivery of this compound from different formulations. One such study investigated its accumulation in the skin from a biocompatible microemulsion (ME) and dissolving microneedles (MNs). The results showed that combining the microemulsion with solid silicon microneedles synergistically increased the amount of this compound accumulated in the skin, demonstrating a 4.67-fold increase compared to the microemulsion alone and a 4.37-fold increase compared to dissolving microneedles alone. This highlights the potential for advanced delivery systems to enhance the cutaneous disposition of the drug.

Table 3: Cutaneous Accumulation of this compound (SN) in Porcine Skin Model

Formulation Relative Fold Increase in Skin Accumulation
Microemulsion (ME) alone Baseline
Dissolving Microneedles (MNs) alone Baseline
ME + Solid Silicon MNs (vs. ME alone) 4.67
ME + Solid Silicon MNs (vs. Dissolving MNs alone) 4.37

Data from an in vitro study on porcine ear skin.

Assessment of Systemic Absorption in Preclinical Species

Preclinical investigations into the systemic absorption of this compound have consistently demonstrated its low penetration into systemic circulation following topical application in various animal models. The molecular structure of sertaconazole, particularly its lipophilic benzothiophene ring, facilitates high retention within the stratum corneum, which is beneficial for treating superficial fungal infections while minimizing systemic exposure researchgate.net.

Studies in rats have been central to characterizing the pharmacokinetic profile of sertaconazole. After dermal application of different formulations, plasma concentrations of sertaconazole were found to be negligible dntb.gov.ua. Further investigations involving radiolabeled sertaconazole nitrate confirmed these findings, showing very low systemic absorption when applied as a cream, solution, gel, or powder. The dermal bioavailability in rats was determined to be exceptionally low at 0.48%, a finding attributed to rapid hepatic metabolism fda.gov.

In contrast to the low absorption observed with dermal application, studies examining other routes of administration in rats have provided comparative insights. Following oral administration, the bioavailability was considerably higher, reaching 48% fda.gov. Research also measured plasma drug levels 6 hours after administering 20 mg/kg of sertaconazole nitrate via intravenous, subcutaneous, and oral routes, yielding concentrations of 0.9 µg/mL, 1.0 µg/mL, and 0.63 µg/mL, respectively fda.gov.

The following tables summarize the key pharmacokinetic findings from these preclinical studies in rats.

Table 1: Systemic Absorption of Sertaconazole Nitrate in Rats After Topical Application of Various Formulations

FormulationSystemic Absorption (%)
2% Cream1.5%
2% Solution~2.0%
Gel0.9%
Powder~0.7%
Data derived from multispecies pharmacokinetic studies indicating the percentage of the applied dose absorbed systemically fda.gov.

Table 2: Plasma Concentration in Rats 6 Hours Post-Dose via Different Administration Routes

Administration RouteDosePlasma Concentration (µg/mL)
Intravenous20 mg/kg0.9
Subcutaneous20 mg/kg1.0
Oral20 mg/kg0.63
This table presents the plasma levels of sertaconazole nitrate, indicating varying degrees of systemic exposure depending on the administration route fda.gov.

While extensive pharmacokinetic data is available for rats, studies in other species like guinea pigs have primarily focused on the therapeutic efficacy of sertaconazole in treating experimental dermatomycosis. These studies have demonstrated potent antifungal activity, which, when coupled with the pharmacokinetic data from rats, supports the profile of a topically active agent with limited systemic involvement. The collective preclinical data underscores that the chemical properties of this compound favor localized action in the skin with minimal systemic uptake.

Mechanisms of Antifungal Resistance Pertinent to Azole Therapeutics

Molecular Basis of Resistance in Fungal Pathogens to Azole Compounds

Fungal pathogens have developed sophisticated strategies to counteract the effects of azole antifungals. These resistance mechanisms can be broadly categorized into alterations of the drug target, reduced intracellular drug accumulation, and adaptive stress responses.

Point Mutations and Overexpression of Erg11 Gene (Lanosterol 14α-Demethylase)

The primary target of azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Alterations related to the ERG11 gene are a cornerstone of azole resistance. nih.govbrieflands.com

Point Mutations: Missense mutations within the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.govnih.gov These changes can alter the enzyme's three-dimensional structure, reducing the binding affinity of azole drugs to their target site. nih.govmdpi.com Consequently, higher concentrations of the drug are required to inhibit enzyme function, leading to a resistant phenotype. Numerous studies have identified specific mutations associated with resistance in clinical isolates. For instance, in Candida albicans, substitutions such as Y132F, K143R, F145L, S405F, and G464S have been shown to confer a significant increase in fluconazole resistance. asm.org Similarly, in Candida tropicalis, mutations like Y132F and S154F are predominant in azole-resistant isolates. mdpi.com Research has identified three "hot spot" regions within the Erg11 protein that are particularly prone to mutations leading to resistance. nih.govasm.org

Overexpression: Another prevalent mechanism is the overexpression of the ERG11 gene. nih.govresearchgate.net This leads to an increased production of the target enzyme, lanosterol 14α-demethylase. The elevated quantity of the enzyme effectively titrates the available intracellular azole, meaning the drug concentration becomes insufficient to inhibit the entire enzyme pool, thus allowing ergosterol synthesis to continue. nih.gov While some studies have demonstrated a clear link between the level of ERG11 expression and the degree of fluconazole resistance, others have found a poor correlation, suggesting that overexpression often works in concert with other resistance mechanisms. nih.gov

Role of Drug Efflux Pumps (e.g., ABC Transporters, MFS Transporters)

Reduced intracellular accumulation of azoles is a major resistance strategy, primarily mediated by the overexpression of membrane-bound transporter proteins known as efflux pumps. nih.govnih.gov These pumps actively extrude antifungal drugs from the fungal cell, preventing them from reaching their target in sufficient concentrations. The two main superfamilies of efflux pumps implicated in azole resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. biotechmedjournal.comnih.gov

ABC Transporters: These are primary transporters that utilize the energy from ATP hydrolysis to expel a wide variety of substrates, including azoles. biotechmedjournal.comfrontiersin.org In Candida species, the most clinically relevant ABC transporters are Cdr1p and Cdr2p (Candida drug resistance proteins 1 and 2). nih.govnih.gov Overexpression of the genes encoding these proteins is a frequent finding in azole-resistant clinical isolates. nih.govfrontiersin.org The regulation of these transporters is complex, often involving gain-of-function mutations in transcription factors like Tac1. mdpi.com

MFS Transporters: These are secondary transporters that use the proton motive force across the cell membrane to export drugs. biotechmedjournal.com The most well-characterized MFS transporter involved in azole resistance in C. albicans is Mdr1p (multidrug resistance protein 1). nih.gov Its overexpression is typically associated with resistance to fluconazole but not necessarily other azoles, indicating a more specific substrate profile compared to the ABC transporters. nih.gov The transcription factor Mrr1 is a key regulator of MDR1 expression. mdpi.com

The following table summarizes key efflux pumps involved in azole resistance in Candida species.

Transporter FamilyTransporter ProteinEncoding GeneFungal SpeciesPrimary Azole Substrates
ABC Cdr1pCDR1Candida albicans, Candida glabrataFluconazole, Itraconazole, Voriconazole
ABC Cdr2pCDR2Candida albicansFluconazole, Itraconazole, Voriconazole
MFS Mdr1pMDR1Candida albicansFluconazole

Adaptive Responses and Biofilm Formation in Resistance Phenotypes

Fungal pathogens can exhibit adaptive responses to antifungal pressure that contribute to resistance. One of the most significant of these is the formation of biofilms. Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which adhere to surfaces. nih.gov This mode of growth confers a dramatically increased resistance to antifungal agents compared to their free-floating (planktonic) counterparts. nih.gov

Mechanisms contributing to biofilm-associated resistance are multifaceted and include:

Reduced Drug Penetration: The dense extracellular matrix can sequester or act as a physical barrier, impeding the diffusion of azole drugs to the fungal cells within the biofilm. nih.gov

Altered Physiological State: Cells within a biofilm, particularly those in the deeper layers, exist in a slower-growing or metabolically quiescent state. Since azoles are most effective against actively dividing cells, this reduced metabolic activity contributes to tolerance. nih.gov

Efflux Pump Expression: The expression of efflux pump genes, such as CDR1 and MDR1, is often upregulated in biofilm-forming cells compared to planktonic cells, further contributing to reduced intracellular drug levels. nih.govresearchgate.net

Stress Response Activation: Exposure to antifungals can trigger cellular stress responses, leading to physiological changes that protect the fungal cells and enhance survival. mdpi.com

Susceptibility Profiles of Azole-Resistant Strains to (S)-Sertaconazole Nitrate (B79036)

(S)-Sertaconazole nitrate has demonstrated efficacy against fungal strains that have developed resistance to other azole antifungals. Studies have shown that there is no evidence of cross-resistance between sertaconazole (B158924) and fluconazole. nih.govkarger.com This suggests that the mechanisms conferring resistance to fluconazole may be less effective against sertaconazole.

One significant study evaluated the in vitro activity of sertaconazole against 114 clinical isolates of dermatophytes that exhibited reduced susceptibility to fluconazole (MIC ≥16 µg/ml). Sertaconazole remained highly active against these isolates, with MIC values ranging from 0.01 to 2 µg/ml. nih.govkarger.com The MIC50 and MIC90 (the minimum concentration required to inhibit 50% and 90% of isolates, respectively) for sertaconazole were 0.5 µg/ml and 1 µg/ml, respectively, highlighting its potency against these less susceptible strains. nih.govkarger.com

The table below presents the comparative in vitro activity of sertaconazole against these fluconazole-less-susceptible dermatophyte isolates.

In Vitro Activity of Sertaconazole Against Dermatophyte Isolates with Reduced Fluconazole Susceptibility (n=114)
Antifungal AgentMIC Range (µg/ml)Geometric Mean MIC (µg/ml)MIC50 (µg/ml)MIC90 (µg/ml)
This compound0.01–20.410.51
Fluconazole≥16Not Applicable≥16≥16

Similarly, sertaconazole has shown potent activity against Candida species that are often less susceptible to other azoles, such as C. glabrata and C. krusei. In a comparative study, sertaconazole demonstrated superior or equivalent activity against various pathogenic yeasts when compared to fluconazole and other imidazoles. portico.org For C. glabrata, the MIC90 of sertaconazole was 0.25 µg/ml, whereas for fluconazole it was significantly higher. portico.org

The following table summarizes the comparative MIC90 values of sertaconazole and fluconazole against various Candida species.

Comparative MIC90 (µg/ml) of this compound and Fluconazole Against Pathogenic Candida Species
Candida SpeciesThis compound MIC90 (µg/ml)Fluconazole MIC90 (µg/ml)
C. albicans0.060.5
C. glabrata0.25>64
C. krusei164
C. tropicalis0.12564

These data indicate that this compound maintains significant antifungal activity against a range of fungal pathogens, including those that have developed resistance to other commonly used azole therapeutics.

Advanced Formulation Science and Drug Delivery Systems for S Sertaconazole Nitrate

Nanoparticle-Based Delivery Systems for (S)-Sertaconazole Nitrate (B79036)

Advanced drug delivery systems are being explored to enhance the therapeutic efficacy of (S)-sertaconazole nitrate. Nanoparticle-based carriers offer a promising platform to improve drug solubility, provide controlled release, and enable targeted delivery, thereby optimizing its antifungal activity for various applications.

Development and Evaluation of this compound Loaded Nanosponges

Nanosponges are porous, nanosized delivery systems capable of encapsulating lipophilic drugs like this compound, offering controlled release and enhanced skin retention for topical applications.

Development: this compound loaded nanosponges have been successfully prepared using the emulsion solvent diffusion method. rjptonline.org This technique involves an organic phase, where the drug and a polymer (such as ethyl cellulose or polymethyl methacrylate) are dissolved in a crosslinking agent like dichloromethane, and an aqueous phase containing a surfactant, for instance, polyvinyl alcohol. rjptonline.org The organic phase is slowly introduced into the aqueous phase under continuous stirring, leading to the formation of nanosponges. rjptonline.org

Evaluation: Formulations are evaluated based on several key parameters. A study utilizing a Taguchi experimental design screened various formulations to optimize properties like entrapment efficiency. rjptonline.org The optimized formulation (F2) demonstrated significant skin retention of 70.40%, which was considerably higher than conventional gel formulations. rjptonline.org Kinetic modeling of the drug release from this formulation indicated a zero-order release profile following a Higuchi release mechanism, which suggests that the drug is released by diffusion. The release was further characterized as anomalous transport, implying a combination of diffusion and polymer chain relaxation. rjptonline.org These findings suggest that nanosponges can provide a controlled and prolonged release of this compound directly at the skin site. rjptonline.org

Parameter Polymer Crosslinking Agent Preparation Method Key Finding
Skin Retention Ethyl CelluloseDichloromethaneEmulsion Solvent Diffusion70.40% skin retention, offering prolonged site-targeted effect. rjptonline.org
Release Kinetics Ethyl CelluloseDichloromethaneEmulsion Solvent DiffusionFollowed zero-order kinetics with a Higuchi diffusion mechanism. rjptonline.org

Solid Lipid Nanoparticles (SLN) for Enhanced Drug Delivery

Development: this compound SLNs and NLCs are typically prepared using high-speed or high-pressure homogenization techniques, sometimes followed by ultrasonication. eco-vector.combenthamdirect.com These methods involve using a solid lipid (e.g., glyceryl tristearate), and in the case of NLCs, a liquid lipid (e.g., oleic acid), along with an emulsifier like Tween 80. benthamdirect.comresearchgate.net The resulting nanoparticles are then often incorporated into a gel base for topical application. eco-vector.combenthamdirect.com

Evaluation: The evaluation of these lipid nanoparticles focuses on their physicochemical properties and release profiles. Studies have produced SLNs with particle sizes under 200 nm and NLCs with an average size of 366.3 nm. eco-vector.combenthamdirect.comresearchgate.net Entrapment efficiencies are typically high, with some studies reporting up to 71.48% for SLNs and a range of 50.66% to 87.36% for NLCs. eco-vector.combenthamdirect.comresearchgate.net Zeta potential values, which indicate the stability of the nanoparticle dispersion, have been recorded in the range of +7.43 mV for NLCs and from 12 to -20 mV for SLNs. eco-vector.combenthamdirect.comresearchgate.net These formulations demonstrate prolonged drug release over 24 hours, a significant improvement compared to conventional creams. benthamdirect.com

Parameter Lipid Carrier Type Preparation Method Particle Size Entrapment Efficiency (%) Zeta Potential (mV)
Physicochemical Properties SLNHigh-Pressure Homogenization< 200 nm71.48%12 to -20 mV eco-vector.combenthamscience.com
Physicochemical Properties NLCHigh-Speed Homogenization & Ultrasonication366.3 nm50.66% - 87.36%7.43 mV benthamdirect.comresearchgate.net

Cubosome-Based Formulations for Targeted Delivery (e.g., Ocular Fungal Infections)

Cubosomes are advanced, thermodynamically stable nanostructured liquid crystalline particles that are particularly promising for specialized applications such as ocular drug delivery. nih.govijper.org Their unique bicontinuous cubic liquid crystalline structure allows for the encapsulation of drugs with poor solubility, like this compound, making them suitable for treating challenging conditions such as fungal keratitis. nih.gov

Development: this compound loaded cubosomes (STZ-CUBs) have been prepared and optimized for corneal targeting. nih.gov The formulation process was refined using a 3³ central composite face-centered design to achieve optimal characteristics. nih.gov

Evaluation: The optimized cubosome formulation demonstrated excellent properties for ocular use. It achieved a high solubilization efficiency of 94.50 ± 0.51% and a desirable particle size of 216.55 ± 2.33 nm, which is suitable for ophthalmic application. nih.gov The polydispersity index (PDI) was low at 0.229 ± 0.11, indicating a uniform particle size distribution, and the zeta potential was 34.00 ± 6.93 mV, suggesting good colloidal stability. nih.gov Transmission electron microscopy confirmed the discrete cubic-shaped structures of the nanoparticles. nih.gov Furthermore, the formulation showed promising mucoadhesive properties and stability after terminal sterilization. Ex vivo corneal permeation studies revealed that the cubosomal formulation significantly enhanced the steady-state flux and permeability coefficient of this compound compared to a standard drug suspension. nih.gov

Parameter Optimized Formulation (CUB-opt)
Solubilization Efficiency (%) 94.50 ± 0.51 nih.gov
Particle Size (nm) 216.55 ± 2.33 nih.gov
Polydispersity Index (PDI) 0.229 ± 0.11 nih.gov
Zeta Potential (mV) 34.00 ± 6.93 nih.gov
Key Feature Enhanced corneal permeation and uptake for ocular delivery. nih.gov

Mucoadhesive Liposomes for Localized Therapeutic Applications (e.g., Vaginal Delivery)

Mucoadhesive liposomes represent an effective strategy for localizing drug delivery to mucosal surfaces, such as the vaginal cavity, for an extended period. nih.govrmib.mx This approach is particularly beneficial for treating local infections like vaginal candidiasis by ensuring prolonged contact time of the antifungal agent at the site of action. nih.gov

Development: this compound-loaded mucoadhesive liposomes have been developed by first preparing cationic liposomes using the thin-film hydration method. nih.govnih.gov These liposomes are then rendered mucoadhesive by coating them with a polymer, such as pectin, at varying concentrations (e.g., 0.05%, 0.1%, and 0.2%). nih.govnih.gov

Evaluation: Characterization of these formulations revealed that the pectin coating had a significant impact on their properties. The mucoadhesive liposomes were spherical in shape. nih.govresearchgate.net Coating the liposomes with pectin resulted in an increased particle size and higher drug entrapment efficiency compared to uncoated liposomes. nih.govnih.gov Conversely, the zeta potential values were reduced upon pectin coating, which confirmed an efficient coating process. nih.govnih.gov Mucoadhesive liposomes exhibited a more sustained and prolonged drug release profile. nih.gov Ex vivo studies showed that a gel containing these mucoadhesive liposomes increased the retention of this compound in the target tissue while reducing its penetration, thereby localizing the therapeutic effect. nih.govnih.gov

Formulation Preparation Method Coating Polymer Key Findings
Mucoadhesive Liposomes Thin-Film HydrationPectinIncreased entrapment efficiency and particle size; sustained drug release; enhanced tissue retention. nih.govnih.govresearchgate.net

Proniosome and Microsponge Technologies for Topical Application

Proniosomes and microsponges are advanced carrier systems designed to improve the topical delivery of drugs like this compound by providing controlled release and enhancing skin deposition.

Proniosomes: Proniosomal technology utilizes dry, free-flowing, water-soluble carrier particles coated with non-ionic surfactants that form niosomes upon hydration. sciresjournals.comsciresjournals.com this compound proniosomal gels have been prepared by a coacervation phase separation method. sciresjournals.com These formulations are evaluated for various parameters, including entrapment efficiency. One optimized formulation (F80H1) showed a high entrapment efficiency of 83.02%. sciresjournals.com Ex-vivo studies demonstrated that this formulation achieved the highest skin deposition and a lower flux of the drug through rat skin, indicating its potential for localized and controlled topical delivery. sciresjournals.com The vesicles were observed to be spherical, and the formulation followed a zero-order release kinetic model. sciresjournals.com

Microsponges: Microsponges are porous polymeric microspheres designed for controlled drug release. nih.govnih.govnih.gov this compound-loaded microsponges have been fabricated using the quasi-emulsion solvent diffusion method with polymers like Eudragit RS 100. nih.govwisdomlib.org These microsponges are spherical and porous, as confirmed by scanning electron microscopy and mercury intrusion porosimetry. nih.gov When incorporated into a hydrogel base, an optimized batch demonstrated a controlled drug release of 69.38% over 8 hours, following the Higuchi model, which is indicative of a diffusion-controlled mechanism. nih.gov This technology allows the drug to be present on the skin for a prolonged period while minimizing transdermal penetration. nih.gov

Delivery System Preparation Method Key Evaluation Parameter Result
Proniosomes Coacervation Phase SeparationEntrapment Efficiency (%)83.02% sciresjournals.comsciresjournals.com
Proniosomes Coacervation Phase SeparationSkin DepositionHighest among tested formulations. sciresjournals.com
Microsponges Quasi-emulsion Solvent DiffusionIn-vitro Drug Release69.38% controlled release in 8 hours. nih.govnih.gov

Integration with Silver Nanoparticles for Synergistic Effects

The integration of this compound with silver nanoparticles (AgNPs) has been investigated to develop novel formulations with synergistic antifungal activity and improved physicochemical properties. propulsiontechjournal.com This combination leverages the antimicrobial properties of silver to potentially enhance the efficacy of the antifungal drug. nih.govmdpi.com

Development: A notable application is the development of mucoadhesive vaginal tablets containing this compound-loaded silver nanoparticles. propulsiontechjournal.com The drug-loaded AgNPs were synthesized via a chemical reduction method and stabilized with chitosan. propulsiontechjournal.com

Evaluation: The conjugation of this compound with AgNPs led to a significant 2.51-fold increase in the drug's solubility. propulsiontechjournal.com The synthesized nanoparticles had a size range of 89.4 nm to 182.2 nm and a positive zeta potential (30.76 mV to 35.2 mV), indicating good stability due to the chitosan coating. propulsiontechjournal.com The drug loading efficiency was exceptionally high, with an optimized batch reaching 98.76 ± 0.25%. propulsiontechjournal.com When formulated into mucoadhesive tablets, the system provided sustained drug release for up to 12 hours. propulsiontechjournal.com Crucially, the formulation demonstrated greater antifungal activity against Candida albicans compared to the drug alone, confirming a synergistic effect. propulsiontechjournal.com

Parameter This compound-Loaded AgNPs
Solubility Improvement 2.51-fold increase. propulsiontechjournal.com
Particle Size (nm) 89.4 - 182.2 propulsiontechjournal.com
Drug Loading Efficiency (%) 98.76 ± 0.25 propulsiontechjournal.com
Zeta Potential (mV) 30.76 - 35.2 propulsiontechjournal.com
Key Finding Sustained release (up to 12 hours) and improved antifungal activity against Candida albicans. propulsiontechjournal.com

Physicochemical Characterization and Optimization of Novel Formulations

The development of novel drug delivery systems for this compound involves a detailed characterization of their physicochemical properties to ensure optimal performance.

Particle Size, Zeta Potential, and Polydispersity Index Analysis

The particle size, zeta potential, and polydispersity index (PDI) are critical parameters that influence the stability, bioavailability, and skin penetration of topical formulations. Various studies have explored different nanoformulations of sertaconazole (B158924) nitrate, yielding a range of physicochemical characteristics.

For instance, sertaconazole nitrate-loaded silver nanoparticles (Ser-AgNPs) have been synthesized with particle sizes ranging from 89.4 ± 0.24 nm to 182.2 ± 0.44 nm propulsiontechjournal.com. These nanoparticles exhibited a positive zeta potential, between +30.76 ± 0.29 mV and +35.2 ± 0.18 mV, which is attributed to the use of chitosan as a stabilizer and indicates good stability propulsiontechjournal.com. The PDI for these formulations was in the range of 0.474 ± 0.21 to 0.839 ± 0.38 propulsiontechjournal.com.

In another approach, nanostructured lipid carriers (NLCs) were developed, showing an average particle size of 366.3 nm and a positive zeta potential of +7.43 mV benthamdirect.comresearchgate.net. Nanosponge formulations presented an average particle size of 169.5 nm with a PDI of 0.312 and a negative zeta potential of -12.4 mV, suggesting physical stability rjptonline.org.

Leciplex-based systems for ocular delivery were optimized to achieve a particle size of 39.70 ± 1.35 nm and a PDI of 0.242 ± 0.006 nih.gov. This system demonstrated a high positive zeta potential of +54.60 ± 0.24 mV, indicating excellent stability nih.gov. Furthermore, liposomal formulations have also been investigated; uncoated liposomes had a zeta potential of +49.7 ± 0.58 mV, which decreased upon coating with pectin, confirming the presence of the coating nih.gov.

Table 1: Physicochemical Properties of this compound Formulations

Formulation Type Particle Size (nm) Zeta Potential (mV) Polydispersity Index (PDI) Source
Silver Nanoparticles 89.4 - 182.2 +30.76 to +35.2 0.474 - 0.839 propulsiontechjournal.com
Nanostructured Lipid Carriers 366.3 +7.43 Not Reported benthamdirect.comresearchgate.net
Solid Lipid Nanoparticles < 200 +12 to -20 Not Reported benthamdirect.comeco-vector.com
Nanosponges 169.5 -12.4 0.312 rjptonline.org
Leciplex (Ocular) 39.70 +54.60 0.242 nih.gov
SMEDDS 200 -32 Not Reported preprints.orgpreprints.org
Uncoated Liposomes Not Reported +49.7 Not Reported nih.gov
Pectin-Coated Liposomes Not Reported +9.56 to +19.7 Not Reported nih.gov

Entrapment Efficiency and Drug Loading Capacity

Entrapment efficiency (%EE) and drug loading capacity are crucial for determining the amount of drug successfully encapsulated within the carrier. High entrapment efficiency is desirable to achieve a therapeutic effect.

Different formulation strategies have yielded varying levels of success. Sertaconazole-loaded silver nanoparticles demonstrated a very high drug loading efficiency, with an optimized batch reaching 98.76 ± 0.25% propulsiontechjournal.com. Nanostructured lipid carriers (NLCs) showed entrapment efficiencies ranging from 50.66% to 87.36% benthamdirect.comresearchgate.net. Solid lipid nanoparticles (SLNs) have been formulated with a reported entrapment efficiency of up to 71.48% benthamdirect.comeco-vector.comresearchgate.net.

For mucoadhesive liposomes, the entrapment efficiency was influenced by the concentration of the coating polymer, pectin nih.govnih.gov. Coating the liposomes with pectin led to an increase in entrapment efficiency compared to uncoated vesicles nih.govnih.gov. In the development of transungual patches, the drug content for all formulations was within the specified limits of 98.5% to 101% preprints.orgpreprints.org. An optimized leciplex formula for ocular delivery reported an entrapment efficiency of 84.87 ± 1.71% nih.gov.

Table 2: Entrapment Efficiency and Drug Loading of this compound Formulations

Formulation Type Entrapment Efficiency (%) / Drug Loading (%) Source
Silver Nanoparticles 98.76% (Drug Loading Efficiency) propulsiontechjournal.com
Nanostructured Lipid Carriers 50.66% - 87.36% benthamdirect.comresearchgate.netresearchgate.net
Solid Lipid Nanoparticles 71.48% benthamdirect.comeco-vector.com
Leciplex (Ocular) 84.87% nih.gov
Bilosomes 96 ± 3.4% researchgate.net
Transungual Patches 98.5% - 101% (Drug Content) preprints.orgpreprints.org

In Vitro Drug Release and Diffusion Studies

In vitro drug release studies are essential for predicting the in vivo performance of a formulation. These studies measure the rate and extent of drug release from the carrier system over time.

Novel formulations of this compound have been designed to provide sustained or controlled release. Mucoadhesive vaginal tablets containing silver nanoparticles showed sustained drug release of 95.63 ± 0.16% over 12 hours propulsiontechjournal.com. Transungual patches also exhibited varied release profiles, with some formulations releasing up to 74.78% of the drug over 12 hours in phosphate buffer at pH 7.4 preprints.orgpreprints.org.

Nanostructured lipid carriers demonstrated a cumulative drug release of up to 92.90% benthamdirect.comresearchgate.net. When incorporated into a gel, these NLCs prolonged drug release, with only 25.04% released over 24 hours, compared to 72.97% from a marketed cream benthamdirect.comresearchgate.net. Mucoadhesive liposomes also showed a prolonged and sustained drug release profile compared to uncoated liposomes nih.govnih.gov. The release rate was dependent on the pectin concentration used for coating; a higher concentration of pectin resulted in a slower release, with one formulation releasing 68.15% over 8 hours nih.gov.

Table 3: In Vitro Release Characteristics of this compound Formulations

Formulation Type Cumulative Release (%) Time (hours) Key Findings Source
Silver Nanoparticle Tablets 95.63% 12 Sustained release profile. propulsiontechjournal.com
Transungual Patches 47.61% - 74.78% 12 Release profile varied by specific patch formulation. preprints.orgpreprints.org
NLCs (in Gel) 25.04% 24 Prolonged release compared to marketed cream (72.97%). benthamdirect.comresearchgate.netresearchgate.net
Pectin-Coated Liposomes (0.1% Pectin) 68.15% 8 Release was more sustained than uncoated liposomes (89.07%). nih.gov
Bilosomes 97.2% 24 Showed sustained release over 24 hours. researchgate.net

Ex Vivo Permeation and Skin Retention Studies in Tissue Models

Ex vivo studies using animal or human tissue models provide critical insights into a drug's ability to permeate the skin or be retained within its layers. For topical antifungal agents like this compound, high retention in the skin with minimal systemic absorption is often the goal.

Studies on nanosponge-based hydrogels revealed a high degree of skin retention rjptonline.org. The optimized nanosponge formulation (F2) showed 70.40% skin retention, which was significantly higher than that of a marketed formulation (49.23%) and a pure drug dispersion (11.47%) rjptonline.org. This formulation also demonstrated very low drug release (11.27%) through the skin, indicating its potential for targeted, localized delivery rjptonline.org.

Mucoadhesive liposomal gels were tested on sheep vaginal tissue and showed increased drug retention within the tissue and reduced permeation compared to a conventional gel formulation nih.govnih.gov. Similarly, a transferosomal vesicular system exhibited the highest flux (645 μg/cm²/h) among various nanovesicles, indicating enhanced drug permeation nih.gov.

For ocular delivery, an optimized leciplex formula was tested on cow cornea and was found to enhance the permeability coefficient by 2.78-fold and corneal drug deposition by 12.49-fold when compared to a standard aqueous drug dispersion nih.gov. A study on bilosomes incorporated into a hydrogel showed a 1.6-fold increase in skin permeability and a 3.86-fold increase in skin deposition compared to a commercial cream researchgate.net.

Table 4: Ex Vivo Permeation and Retention of this compound Formulations

Formulation Type Tissue Model Key Findings Source
Nanosponges Not Specified 70.40% skin retention, significantly higher than marketed cream (49.23%). rjptonline.org
Mucoadhesive Liposomal Gel Sheep Vaginal Tissue Increased tissue retention and reduced drug penetration vs. control gel. nih.govnih.gov
Transferosomes Not Specified Highest flux (645 μg/cm²/h) among tested nanovesicles. nih.gov
Leciplex (Ocular) Cow Cornea 2.78-fold increase in permeability coefficient and 12.49-fold increase in corneal deposition vs. aqueous dispersion. nih.gov
Bilosome Hydrogel Not Specified 1.6-fold increase in skin permeability and 3.86-fold increase in skin deposition vs. commercial cream. researchgate.net

Stability Assessment of Formulated Systems

The stability of both the active pharmaceutical ingredient and the final formulation is paramount. Studies show that this compound is an extremely stable compound in its solid form, with a shelf life of over five years under normal storage conditions in sealed amber glass bottles nih.gov. It also demonstrates stability under accelerated conditions of light, humidity, and temperature nih.gov.

However, forced degradation studies using a stability-indicating HPLC method revealed that the drug degrades under acid, alkali, wet heat, and oxidative conditions, while remaining stable to dry heat and photolytic stress researchgate.net. This highlights the importance of the formulation in protecting the drug from degradation.

Advanced formulations have shown good stability profiles. Transungual patches developed using a Self-Microemulsifying Drug Delivery System (SMEDDS) technique passed accelerated stability testing according to ICH guidelines preprints.orgpreprints.org. Gels formulated with nanostructured lipid carriers were also reported to be stable benthamdirect.comresearchgate.net. An optimized leciplex formulation for ocular use was also found to be stable nih.gov.

Analytical Methodologies for S Sertaconazole Nitrate Quantification

Chromatographic Techniques for Quantitative Determination

Chromatographic methods are paramount in the analysis of sertaconazole (B158924) nitrate (B79036), offering high specificity and the ability to separate the compound from impurities and formulation excipients. For the specific quantification of (S)-sertaconazole nitrate, chiral chromatography is essential.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of sertaconazole nitrate in bulk drug and pharmaceutical formulations. researchgate.netjocpr.comnih.govsphinxsai.com These methods are typically developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their accuracy, precision, linearity, and robustness.

For the analysis of racemic sertaconazole nitrate, reversed-phase HPLC (RP-HPLC) methods are common. A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sphinxsai.comnih.gov Detection is commonly performed using a UV detector at a wavelength of 260 nm, where sertaconazole exhibits significant absorbance. researchgate.netjocpr.comsphinxsai.comnih.gov

To specifically quantify this compound, enantioselective or chiral HPLC methods are necessary. These methods employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as Chiralpak IB and Chiralcel OD-H, have been successfully used for the enantiomeric separation of sertaconazole. researchgate.netresearchgate.net The separation is typically achieved under normal phase conditions, using a mobile phase like n-hexane and 2-propanol. researchgate.net The differential interactions, including hydrogen bonding and π-π interactions between the CSP and the enantiomers, lead to different retention times, enabling their individual quantification. researchgate.netresearchgate.net

Validation of these HPLC methods involves establishing several key parameters to ensure the reliability of the results.

Table 1: Typical Validation Parameters for HPLC Analysis of Sertaconazole Nitrate

ParameterTypical Range/Value
Linearity Range10-600 µg/mL sphinxsai.comnih.gov
Correlation Coefficient (r²)> 0.999 researchgate.net
Accuracy (% Recovery)98-102%
Precision (% RSD)< 2% nih.gov
Limit of Detection (LOD)0.0019 µg/mL sphinxsai.comnih.gov
Limit of Quantification (LOQ)0.0021 µg/mL sphinxsai.comnih.gov

Ultra-Fast Liquid Chromatography (UFLC) Applications

Ultra-Fast Liquid Chromatography (UFLC) offers a significant advantage over conventional HPLC in terms of speed of analysis and reduced solvent consumption. This technique has been applied for the rapid quantification of racemic sertaconazole nitrate in pharmaceutical dosage forms. The principles of separation in UFLC are similar to HPLC, but the use of smaller particle size columns and higher flow rates allows for much shorter run times.

While specific applications of UFLC for the chiral separation of this compound are not widely reported, the principles of chiral chromatography are transferable to UFLC systems. By employing a chiral column with smaller particle sizes compatible with UFLC instrumentation, rapid enantioselective analysis could be achieved.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification in Complex Matrices

For the highly sensitive and selective quantification of sertaconazole in complex biological matrices such as human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry.

An LC-MS/MS method for racemic sertaconazole has been developed and validated for pharmacokinetic studies. nih.gov This method typically involves a simple extraction of the drug from the plasma, followed by separation on a C18 column and detection using a mass spectrometer in the multiple reaction monitoring (MRM) mode. nih.gov This mode provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov

For the stereoselective quantification of this compound in biological fluids, a chiral LC column would be coupled with the MS/MS detector. This would allow for the separation of the (S) and (R) enantiomers before their individual detection and quantification by the mass spectrometer. While a specific LC-MS/MS method for (S)-sertaconazole was not found in the provided search results, the methodology has been successfully applied to other chiral antifungal agents.

Table 2: LC-MS/MS Method Parameters for Racemic Sertaconazole in Human Plasma nih.gov

ParameterValue
Linearity Range0.1-10 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra- and Inter-day Precision (% CV)< 10%
Accuracy (% RE)-0.4% to 9.0%
Extraction Recovery60-70%

Spectrophotometric and Microbiological Assay Methods

Spectrophotometric and microbiological methods provide alternative approaches for the quantification of sertaconazole nitrate, though they are generally not enantioselective.

UV Spectrophotometry for Bulk and Formulated Product Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of sertaconazole nitrate in bulk drug and pharmaceutical formulations. jocpr.commediresonline.orgijprajournal.com This method is based on the measurement of the absorbance of a solution of the drug at a specific wavelength. Sertaconazole nitrate in methanol (B129727) exhibits maximum absorbance (λmax) at approximately 260 nm, which is typically used for its quantification. jocpr.commediresonline.orgijprajournal.com

It is important to note that UV spectrophotometry is not a chiral-selective technique. It measures the total absorbance of both the (S) and (R) enantiomers present in the sample, as both enantiomers have identical UV spectra. Therefore, this method provides the concentration of total sertaconazole nitrate.

The method is validated for linearity, accuracy, and precision. A typical UV spectrophotometric method for sertaconazole nitrate demonstrates linearity in the concentration range of 2-150 µg/mL. mediresonline.org

Table 3: Validation of a UV Spectrophotometric Method for Sertaconazole Nitrate mediresonline.org

ParameterResult
Wavelength (λmax)260 nm
Linearity Range2-150 µg/mL
Limit of Detection (LOD)0.659 µg/mL
Limit of Quantification (LOQ)1.998 µg/mL

Agar (B569324) Diffusion Bioassays for Biological Activity Determination

Microbiological assays, such as the agar diffusion bioassay, are used to determine the biological activity of an antimicrobial agent. These assays are based on the principle that the size of the zone of inhibition of microbial growth is proportional to the concentration of the antimicrobial agent.

For sertaconazole nitrate, a microbiological assay has been developed using Candida albicans as the test microorganism. ymerdigital.com In this method, a solution of sertaconazole nitrate is applied to a well in an agar plate inoculated with the test organism. After incubation, the diameter of the zone of inhibition around the well is measured and compared to that produced by standard solutions of known concentrations.

Exploration of Non Antifungal Biological Activities of S Sertaconazole Nitrate

Anti-Inflammatory and Antipruritic Properties

(S)-sertaconazole nitrate (B79036) has demonstrated notable anti-inflammatory and anti-itch activities in various preclinical models. medicaljournals.senih.gov These properties are attributed to its ability to modulate key inflammatory pathways and mediators, offering a dual therapeutic advantage in treating inflammatory skin conditions.

(S)-sertaconazole nitrate has been shown to effectively reduce the release of pro-inflammatory cytokines from activated lymphocytes. medicaljournals.senih.gov In comparative studies with other antifungal agents, including butoconazole, ciclopirox olamine, fluconazole, and miconazole nitrate, only sertaconazole (B158924) nitrate demonstrated this inhibitory effect on cytokine release from activated lymphocytes. medicaljournals.senih.gov This modulation of cytokine production is a key component of its anti-inflammatory profile.

Table 1: Effect of this compound on Cytokine Release

CytokineEffect of this compoundReference
Pro-inflammatory CytokinesReduced release from activated lymphocytes medicaljournals.senih.gov

In animal models of irritant contact dermatitis, this compound has shown significant mitigative effects. medicaljournals.senih.gov One widely used model involves the induction of ear edema in mice using tetradecanoyl phorbol acetate (TPA). Topical application of 1% sertaconazole nitrate resulted in a statistically significant reduction in TPA-induced ear edema. researchgate.net Specifically, the mean ear weight of TPA-challenged animals treated with sertaconazole nitrate was 7.23 mg, compared to 14.7 mg for the control group, representing a 50.7% reduction in irritant dermatitis. researchgate.net

Table 2: Efficacy of this compound in TPA-Induced Murine Dermatitis

Treatment GroupMean Ear Weight (mg)Percentage Reduction in EdemaReference
Control (TPA only)14.7N/A researchgate.net
1% this compound7.2350.7% researchgate.net

This compound has also demonstrated efficacy in mitigating neurogenic inflammation. medicaljournals.senih.gov Animal models utilizing resiniferatoxin (RTX), a potent TRPV1 receptor agonist that induces neurogenic inflammation, have been employed to evaluate this activity. nih.govnih.govmdpi.com Studies have shown that topical application of sertaconazole nitrate can reduce the inflammatory response in these models, indicating an impact on neurogenic inflammation pathways. medicaljournals.senih.gov

The inhibitory effects of this compound extend to contact hypersensitivity responses. medicaljournals.senih.gov In murine models of contact hypersensitivity, often induced by haptens like oxazolone, sertaconazole nitrate has been shown to suppress the inflammatory reaction. medicaljournals.senih.govplos.orgplos.orgnih.gov This suggests an interference with the T-cell mediated immune response that characterizes this type of dermal inflammation.

This compound has been reported to inhibit scratching responses in a murine model of pruritus induced by substance P. medicaljournals.se This finding points to its potential as an antipruritic agent. Further clinical observations in patients with tinea pedis have shown that treatment with sertaconazole nitrate cream can lead to a significant reduction in itching. mdedge.com In one study, a mean reduction of 63.10% in reported itching was observed after 7 days of treatment. mdedge.com

Table 3: Antipruritic Effect of this compound in a Clinical Setting

Duration of TreatmentMean Reduction in Reported ItchingReference
7 days63.10% mdedge.com

The anti-inflammatory and antipruritic activities of this compound are underpinned by a unique molecular mechanism involving the p38 mitogen-activated protein kinase (MAPK) pathway, cyclooxygenase-2 (COX-2) expression, and prostaglandin E2 (PGE2) production. nih.gov

Paradoxically, sertaconazole activates the pro-inflammatory p38 MAP kinase in keratinocytes and human peripheral blood mononuclear cells (PBMCs). nih.gov This activation of p38 is a crucial step in its anti-inflammatory cascade. nih.gov

The activation of p38 MAPK leads to the induction of COX-2, an enzyme responsible for the synthesis of prostaglandins. nih.govnih.govnih.govresearchgate.net This increase in COX-2 expression subsequently results in the release of PGE2. nih.govcore.ac.uknih.govnih.govjci.org

The produced PGE2 then acts in an autocrine or paracrine manner to suppress the release of pro-inflammatory cytokines from stimulated keratinocytes and PBMCs. nih.gov The essential role of PGE2 in mediating the anti-inflammatory effects of sertaconazole was confirmed by experiments where the inhibition of COX-2 or the neutralization of PGE2 reversed the suppressive effects of sertaconazole on cytokine release. nih.gov Furthermore, in an in vivo model of TPA-induced dermatitis, the anti-inflammatory effect of sertaconazole was reversed by a COX-2 inhibitor. nih.gov

Table 4: Molecular Mechanism of this compound's Anti-Inflammatory Action

Molecular Target/MediatorAction of this compoundConsequenceReference
p38 MAP KinaseActivationInduction of COX-2 expression nih.gov
COX-2Increased ExpressionIncreased production of PGE2 nih.gov
PGE2Increased ProductionSuppression of pro-inflammatory cytokine release nih.gov

Recent scientific investigations have begun to uncover the therapeutic potential of this compound beyond its established role as an antifungal agent. Emerging research has highlighted its significant anticancer properties, demonstrating a range of cellular effects on malignant cells. This exploration delves into the multifaceted mechanisms through which this compound exerts its anti-neoplastic activity, from inhibiting foundational cancer processes like proliferation and migration to inducing programmed cell death and modulating key signaling pathways.

Inhibition of Cancer Cell Proliferation and Colony Formation

This compound has demonstrated notable efficacy in curbing the growth of various cancer cell lines. Studies on breast cancer cells revealed that sertaconazole inhibits cell viability and proliferation. nih.govresearchgate.net For instance, treatment with sertaconazole at varying concentrations for 24 hours resulted in reduced proliferation of both MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net

Beyond inhibiting proliferation, sertaconazole has been shown to significantly suppress the ability of cancer cells to form colonies, a crucial indicator of tumorigenic potential. In breast cancer cells, treatment at a concentration of 10 μM was sufficient to reduce colony formation. nih.gov Similarly, in HeLa cervical cancer cells, sertaconazole inhibited proliferation with a half-maximal inhibitory concentration (IC50) of 38 μM. nih.gov This evidence underscores the compound's potential to disrupt the sustained growth and clonogenic survival of cancer cells.

Cancer Cell LineEffect ObservedKey FindingsReference
Breast Cancer (MCF-7, MDA-MB-231)Inhibition of proliferation and colony formationTreatment reduced cell viability; a 10 μM concentration reduced colony formation. nih.govresearchgate.net
HeLa (Cervical Cancer)Inhibition of proliferationDemonstrated an IC50 value of 38 μM. nih.gov

Induction of Apoptosis and Autophagy in Malignant Cells

This compound has been found to trigger two critical forms of programmed cell death in malignant cells: apoptosis and autophagy. In breast cancer cells, sertaconazole treatment led to an increase in the apoptotic cell subpopulation. nih.gov Further research into its effects on non-small cell lung cancer (NSCLC) has revealed that sertaconazole is a potent inducer of proapoptotic autophagy. nih.govnih.gov

The mechanism in NSCLC involves the stabilization of the TRADD (TNF receptor type 1 associated death domain protein). nih.govnih.gov Sertaconazole prevents TRADD from being broken down through ubiquitination-mediated degradation. This stabilization leads to the dephosphorylation of Akt, a key signaling protein, which in turn triggers a complete autophagic flux that contributes to apoptosis and subsequent suppression of tumor growth. nih.gov This dual induction of cell death pathways highlights a robust mechanism for its anticancer effects. nih.govnih.gov The pro-apoptotic and cytotoxic effects of sertaconazole-induced autophagy have been demonstrated in NSCLC cells, where inhibiting this autophagy process reverses the suppression of cell growth. nih.gov

Microtubule Depolymerization and Mitotic Arrest Induction

A key mechanism contributing to the anticancer activity of this compound is its interference with the cellular cytoskeleton, specifically microtubules. researchgate.netresearchgate.net Microtubules are essential for cell division, and their disruption can halt the cell cycle and lead to cell death. researchgate.net Research has shown that sertaconazole binds to mammalian tubulin, the protein subunit of microtubules, with a dissociation constant of 9 μM. nih.gov

This binding inhibits the polymerization of tubulin, leading to the depolymerization of both interphase and spindle microtubules. nih.govresearchgate.net The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis. researchgate.net Consequently, sertaconazole treatment induces a mitotic block, arresting cancer cells in the mitotic phase of the cell cycle. nih.gov This mitotic arrest is a common strategy employed by many successful chemotherapeutic drugs that target microtubules. frontiersin.org Computational studies suggest that sertaconazole binds near the colchicine-binding site on tubulin, inducing a "bent" conformation in the tubulin dimer that is incompatible with polymerization. nih.gov

Inhibition of Cell Migration in Cancer Models

The ability of cancer cells to migrate is fundamental to metastasis, the process by which cancer spreads to other parts of the body. This compound has been shown to effectively inhibit this process. In studies involving breast cancer cells, sertaconazole treatment suppressed cell migration. nih.gov

Similarly, research on HeLa cells demonstrated a significant, concentration-dependent inhibition of cell migration. nih.govresearchgate.net Wound-healing assays, a common method to study cell migration in vitro, showed that as the concentration of sertaconazole increased, the ability of HeLa cells to "heal" or close the wound was progressively reduced over a 72-hour period. researchgate.net This anti-migratory effect suggests that sertaconazole could play a role in preventing or limiting the metastatic spread of tumors.

Cancer ModelObserved EffectExperimental EvidenceReference
Breast Cancer CellsSuppression of cell migrationCell migration assays showed reduced migratory capacity. nih.gov
HeLa CellsInhibition of cell migrationWound-healing assays showed a concentration-dependent inhibition of migration over 72 hours. nih.govresearchgate.net

Targeting Indole-2,3-Dioxygenase 1 (IDO1) in Cancer Pathways

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune escape. wikipedia.org By metabolizing the amino acid tryptophan, IDO1 suppresses the function of T-cells, which are essential for the immune system to recognize and destroy cancer cells. wikipedia.org Emerging evidence indicates that this compound targets IDO1 in cancer pathways. nih.gov

Specifically, in the context of colorectal cancer (CRC) cells, sertaconazole nitrate has been identified as targeting IDO1. The inhibition of this key enzyme is linked to the regulation of the MAPK signaling pathway, ultimately leading to the induction of apoptosis and autophagy in these cancer cells. nih.gov By targeting IDO1, sertaconazole may help to overcome a key mechanism of immune suppression used by tumors, potentially restoring the immune system's ability to fight the cancer.

Regulation of STAT3 and MAPK Signaling Pathways

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting antitumor immune responses. nih.govnih.gov Research has shown that this compound can effectively inhibit the STAT3 signaling pathway. nih.gov In breast cancer stem cells (BCSCs), a subpopulation of cells responsible for therapeutic resistance, sertaconazole reduced the DNA binding of STAT3 and the nuclear protein levels of its activated, phosphorylated form. nih.gov This inhibition of STAT3 signaling contributes to the suppression of BCSC properties. nih.gov

In addition to STAT3, sertaconazole also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In colorectal cancer cells, the targeting of IDO1 by sertaconazole is associated with the regulation of the MAPK pathway, contributing to apoptosis and autophagy. nih.gov Furthermore, sertaconazole is known to activate the p38-MAPK pathway as part of its anti-inflammatory mechanism, which involves the subsequent induction of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). nih.gov The interplay between these critical signaling pathways is a key aspect of sertaconazole's anticancer effects.

Suppression of Cancer Stem Cell (CSC) Stemness and Associated Biomarkers

This compound has demonstrated significant efficacy in suppressing the fundamental properties of cancer stem cells, particularly in breast cancer models. nih.govnih.gov CSCs are a small subpopulation of tumor cells believed to be responsible for therapeutic resistance and metastasis. nih.gov Studies show that sertaconazole inhibits key CSC functions, including mammosphere formation, colony formation, and cell migration in breast cancer cell lines. nih.govnih.gov

The compound's mechanism of action involves the modulation of critical biomarkers and signaling pathways associated with CSC "stemness." nih.gov Research indicates that sertaconazole treatment leads to a decrease in the subpopulation of cells expressing high levels of CD44 and low or no CD24 (CD44high/CD24low), a well-established phenotype for breast cancer stem cells. nih.govnih.gov Additionally, it reduces the number of cells expressing aldehyde dehydrogenase (ALDH), another key biomarker for CSCs. nih.govnih.gov

At the genetic level, sertaconazole has been found to suppress the expression of several CSC-related transcription factors. nih.gov This includes a reduction in the mRNA levels of Oct4, Sox2, c-Myc, Snail, and Nanog. nih.gov The underlying mechanism for these anti-CSC effects is linked to the inhibition of the Stat3 signaling pathway. nih.goviiarjournals.org Sertaconazole was shown to reduce the DNA binding of Stat3 and the nuclear protein levels of its phosphorylated, active form. nih.govnih.gov This disruption of Stat3 signaling consequently reduces the expression of downstream targets like Interleukin-8 (IL-8), contributing to the suppression of the CSC phenotype. nih.govnih.gov

Table 1: Effect of this compound on Cancer Stem Cell Biomarkers

Biomarker Type Specific Marker Observed Effect Mechanism of Action Reference
Surface Markers CD44high/CD24low Decreased subpopulation Inhibition of CSC phenotype nih.govnih.gov
Enzymatic Activity Aldehyde Dehydrogenase (ALDH) Decreased subpopulation Inhibition of CSC phenotype nih.govnih.gov
Transcription Factors Oct4, Sox2, c-Myc, Snail, Nanog Reduced mRNA expression Suppression of stemness genes nih.gov
Signaling Pathway Phosphorylated Stat3 Reduced nuclear protein levels Inhibition of Stat3 signaling nih.govnih.gov

| Cytokine | Interleukin-8 (IL-8) | Reduced mRNA levels | Downstream effect of Stat3 inhibition | nih.govnih.gov |

In Vivo Tumor Growth Inhibition in Xenograft Models

The anticancer potential of this compound has been validated in preclinical in vivo models. researchgate.netnih.gov In studies involving non-small cell lung cancer (NSCLC), sertaconazole demonstrated a potent anti-tumor effect. researchgate.netnih.gov When human NSCLC (A549) cells were subcutaneously inoculated into nude mice to form tumors, subsequent intraperitoneal injection of sertaconazole led to a significant reduction in tumor growth. researchgate.net The resulting tumor xenografts from treated mice were notably smaller in both volume and weight compared to the vehicle-treated control group. researchgate.net Immunohistochemical analysis of these tumors also revealed reduced staining for Ki67, a marker of cell proliferation. researchgate.net

Another study utilizing a nanoplatform to deliver sertaconazole to H460 lung cancer xenograft models also reported strong tumor growth inhibitory ability without significant side effects. nih.gov The mechanism behind this in vivo efficacy is attributed to the induction of proapoptotic autophagy, a form of programmed cell death. researchgate.netnih.gov Sertaconazole achieves this by stabilizing the TRADD (Tumor Necrosis Factor Receptor type 1 Associated Death Domain) protein from degradation, which in turn leads to the dephosphorylation of the Akt protein kinase and triggers the apoptotic and autophagic processes. researchgate.netnih.gov

Table 2: Summary of this compound Effects in Xenograft Models

Cancer Type Cell Line Animal Model Key Findings Reference
Non-Small Cell Lung Cancer (NSCLC) A549 Nude Mice Reduced tumor volume and weight; Decreased Ki67 expression. researchgate.net

Other Investigational Biological Activities

Selective Inhibition of Acyl-CoA Synthetase 4 (ACSL4)

Beyond its direct anticancer effects, this compound has been identified as a highly potent and selective inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4). nih.gov ACSL4 is a critical enzyme in lipid metabolism that has been recently identified as a key contributor to the execution of ferroptosis. nih.govresearchgate.net In a screening of an FDA-approved drug library designed to identify novel human ACSL4 inhibitors, sertaconazole emerged as the most potent compound discovered. nih.gov It exhibits an IC₅₀ value of 280 nM against human ACSL4 (hACSL4), indicating strong inhibitory activity at nanomolar concentrations. nih.govresearchgate.net This potent inhibition highlights a specific molecular target for sertaconazole that is distinct from its antifungal mechanism, which primarily involves the inhibition of ergosterol (B1671047) synthesis. patsnap.comchemicalbook.com

Role in Inhibition of Lipid Peroxidation and Ferroptosis

The selective inhibition of ACSL4 by this compound directly implicates it as a modulator of ferroptosis. nih.gov Ferroptosis is an iron-dependent form of regulated cell death characterized by the toxic accumulation of lipid peroxides. nih.govresearchgate.net Since ACSL4 is a crucial enzyme for the execution of ferroptosis, its inhibition can protect cells from this death pathway. nih.gov

Experimental evidence demonstrates that sertaconazole significantly reduces lipid peroxidation and ferroptosis in human differentiated dopaminergic neurons (LUHMES cells). nih.govresearchgate.net By blocking ACSL4, sertaconazole prevents the metabolic processes that lead to the buildup of toxic lipid reactive oxygen species, thereby acting as an anti-ferroptotic agent. nih.govresearchgate.net This activity presents sertaconazole as a valuable chemical tool for investigating the role of ACSL4 in ferroptosis and suggests a potential therapeutic application in diseases where ferroptosis is implicated. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
Oct4
Sox2
c-Myc
Snail
Nanog
Interleukin-8 (IL-8)
Ki67
TRADD
Akt
Ergosterol

Q & A

Basic Research Questions

Q. What are the key methodological considerations for optimizing the synthesis of (S)-sertaconazole nitrate?

  • Methodology : A multi-step synthesis approach involves (1) coupling 7-chlorobenzo[b]thiophene-3-methanol with 2,4-dichlorophenyl ethyl derivatives, (2) introducing the imidazole moiety, and (3) nitrate salt formation. Critical parameters include reaction temperature (60–80°C), solvent selection (e.g., dichloromethane for imidazole incorporation), and purification via recrystallization . Yield optimization (typically 75–85%) requires monitoring intermediates via TLC and HPLC .

Q. How can researchers quantify this compound in formulations, and what validation parameters are essential?

  • Methodology : Use reverse-phase HPLC with UV detection (λ = 230–260 nm). Mobile phases often combine methanol/water or acetonitrile/buffer systems (e.g., 0.1% triethylamine acetate). Validate methods per ICH guidelines: linearity (5–200 µg/mL), precision (RSD <2%), accuracy (recovery 98–102%), and specificity against impurities (e.g., dechlorinated byproducts) . System suitability criteria include tailing factor (<2.0) and theoretical plates (>2000) .

Q. What standardized protocols exist for assessing in vitro antifungal activity of this compound?

  • Methodology : Follow CLSI M27/M38 guidelines. Prepare fungal suspensions (e.g., Candida albicans ATCC 90028) in RPMI-1640 broth, incubate with serial dilutions of the compound (0.03–16 µg/mL), and determine MICs after 48–72 hours. Include positive controls (e.g., fluconazole) and validate results via time-kill assays .

Advanced Research Questions

Q. How can researchers investigate the dual antifungal and anti-inflammatory mechanisms of this compound?

  • Methodology :

  • Antifungal : Evaluate ergosterol biosynthesis inhibition via GC-MS analysis of sterol profiles in treated Candida .
  • Anti-inflammatory : Use murine models to measure prostaglandin D₂ (PGD₂) levels via ELISA and assess p38 MAPK/COX-2 pathway activation via Western blotting. Compare itch reduction (e.g., histamine-induced pruritus) between treated and control groups .

Q. What experimental strategies address emerging antifungal resistance to this compound?

  • Methodology :

  • Resistance profiling : Perform whole-genome sequencing of resistant dermatophyte isolates to identify mutations (e.g., CYP51A upregulation).
  • Synergy studies : Test combinatorial efficacy with terbinafine or amphotericin B using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Q. How can conflicting efficacy data from comparative studies (e.g., sertaconazole vs. terbinafine) be reconciled?

  • Methodology : Conduct meta-analyses of clinical trials with stratification by infection type (e.g., tinea corporis vs. onychomycosis). Adjust for variables like application frequency (twice daily vs. once) and follow-up duration (4–8 weeks). Use multivariate regression to identify confounding factors (e.g., baseline severity) .

Q. What advanced formulations improve the topical delivery of this compound?

  • Methodology : Develop nanosponges or lipid-based carriers to enhance skin penetration. Optimize particle size (100–300 nm) via dynamic light scattering and assess drug release in Franz diffusion cells using synthetic membranes. Validate stability under accelerated conditions (40°C/75% RH for 6 months) .

Q. How do researchers analyze structural-activity relationships (SAR) to guide derivatization of this compound?

  • Methodology : Perform molecular docking (e.g., with C. albicans CYP51) to identify critical interactions (e.g., chlorobenzothiophene binding to heme iron). Synthesize analogs (e.g., replacing imidazole with triazole) and correlate logP values with MICs to optimize hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.